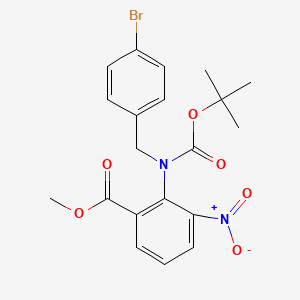

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate

Beschreibung

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate is a synthetic intermediate with a complex aromatic backbone. Its structure features:

- Methyl benzoate ester at the 1-position.

- Nitro group at the 3-position, conferring electron-withdrawing properties.

This compound is likely utilized in pharmaceutical synthesis (e.g., as a precursor to angiotensin II receptor blockers, based on structural analogs in and ). Its Boc group enhances stability during synthetic steps, while the bromine atom may facilitate cross-coupling reactions.

Eigenschaften

Molekularformel |

C20H21BrN2O6 |

|---|---|

Molekulargewicht |

465.3 g/mol |

IUPAC-Name |

methyl 2-[(4-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate |

InChI |

InChI=1S/C20H21BrN2O6/c1-20(2,3)29-19(25)22(12-13-8-10-14(21)11-9-13)17-15(18(24)28-4)6-5-7-16(17)23(26)27/h5-11H,12H2,1-4H3 |

InChI-Schlüssel |

RMSUYYVHEKUQGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-((4-Brombenzyl)(tert-Butoxycarbonyl)amino)-3-nitrobenzoat beinhaltet typischerweise mehrere Schritte:

Bildung des Brombenzyl-Zwischenprodukts: Der erste Schritt beinhaltet die Bromierung von Benzylverbindungen, um das Bromatom einzuführen.

Einführung der Boc-Schutzgruppe: Die tert-Butoxycarbonyl-Gruppe wird eingeführt, um die Aminfunktionalität während nachfolgender Reaktionen zu schützen. Dies wird üblicherweise unter Verwendung von Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin erreicht.

Nitrierung des Benzoats: Die Nitrogruppe wird durch Nitrierung des Benzoatesters mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure eingeführt.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Brombenzyl-Zwischenprodukts mit dem Nitrobenzoat-Ester unter geeigneten Bedingungen, häufig unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-((4-Brombenzyl)(tert-Butoxycarbonyl)amino)-3-nitrobenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einem Amin reduziert werden.

Reduktion: Die Estergruppe kann zur entsprechenden Carbonsäure hydrolysiert werden.

Substitution: Das Bromatom kann in einer nucleophilen aromatischen Substitutionsreaktion durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Amin-Derivate: Aus der Reduktion der Nitrogruppe.

Carbonsäuren: Aus der Hydrolyse der Estergruppe.

Substituierte Aromaten: Aus nucleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-((4-Brombenzyl)(tert-Butoxycarbonyl)amino)-3-nitrobenzoat hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Das Vorhandensein der Boc-Schutzgruppe sorgt dafür, dass die Verbindung stabil und inaktiv bleibt, bis sie ihr Zielort erreicht, wo die Schutzgruppe entfernt wird, um das aktive Molekül freizusetzen.

Wirkmechanismus

The mechanism of action of Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group ensures that the compound remains stable and inactive until it reaches its target site, where the protecting group is removed to release the active molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Key Differences and Implications

Substituent Position and Reactivity :

- The 3-nitro group in the target compound vs. the 4-nitro in Compound 3f () alters electronic effects and regioselectivity in subsequent reactions. The meta-nitro group may deactivate the aromatic ring differently compared to para substitution.

- The 4-bromobenzyl group in the target compound provides a site for Suzuki coupling or nucleophilic substitution, absent in the tert-butylbenzyloxy analog (Compound 3f).

Physicochemical Properties: The Boc-protected amino group in the target compound and the QSAR analog () enhances stability but increases molecular weight compared to non-Boc derivatives.

Synthetic Utility :

- Compound 3f () was synthesized in 98% yield via alkylation, suggesting efficient scalability. The target compound’s synthesis may require stricter anhydrous conditions due to the Boc group’s sensitivity.

- Computational studies on the QSAR analog () revealed key properties (log P = 2.1, dipole moment = 5.8 Debye), which can be extrapolated to predict the target compound’s behavior in drug design.

Biological Relevance :

- The bromine atom in the target compound and the ENAO Chemical derivative () may enhance binding to hydrophobic pockets in biological targets, whereas the tert-butyl group in Compound 3f () could improve membrane permeability.

Research Findings and Data Gaps

Biologische Aktivität

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a nitro group, a bromobenzyl moiety, and a tert-butoxycarbonyl (Boc) protected amino group, positions it as a candidate for various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H21BrN2O6

- Molecular Weight : 465.3 g/mol

- Appearance : Solid, typically yellow in color

The compound's structure includes functional groups that contribute to its reactivity and biological activity. The nitro group is often associated with pharmacological effects, while the bromobenzyl group may enhance binding affinity to specific biological targets.

Anticancer Properties

Research indicates that nitrobenzoate-derived compounds exhibit promising anticancer activities. For instance, compounds similar to methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate have been shown to:

- Inhibit tumor cell proliferation

- Induce apoptosis in cancer cells

- Suppress metastatic activity by interfering with glycoprotein interactions that promote tumor growth .

A study focusing on nitrobenzoate derivatives highlighted their ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This suggests that methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate may possess similar properties.

Anti-inflammatory Effects

Nitrobenzoate compounds have also been studied for their anti-inflammatory properties. The potential mechanisms include:

- Inhibition of pro-inflammatory cytokines

- Modulation of immune responses

These effects make such compounds candidates for treating inflammatory diseases alongside cancer therapies .

The biological activity of methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate can be attributed to several mechanisms:

- Targeting Vascular Endothelial Growth Factor (VEGF) : Similar compounds have been shown to disrupt angiogenesis by interacting with VEGF signaling pathways, which are critical in tumor growth and metastasis .

- Cell Proliferation Inhibition : By affecting cellular pathways related to proliferation and survival, these compounds can induce cell cycle arrest in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate with structurally similar compounds reveals unique aspects that may enhance its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Lacks bromobenzyl group | Simpler structure; used as an intermediate |

| Methyl 2-(4-bromobenzyl)-3-nitrobenzoate | Lacks tert-butoxycarbonyl protection | More reactive due to unprotected amine |

| Methyl 2-(4-chlorobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate | Chlorine instead of bromine | Different halogen may affect biological activity |

The presence of both bromine and the Boc group in methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate distinguishes it from its analogs, potentially enhancing its selectivity and therapeutic effects.

Case Studies and Research Findings

- Zebrafish Model Study : A recent study utilized zebrafish embryos to assess the vascular effects of nitrobenzoate derivatives. The results indicated that treatment with such compounds led to decreased vascular development, suggesting potential applications in antiangiogenic therapy .

- In Vitro Studies : Various in vitro assays have demonstrated the ability of nitrobenzoate derivatives to inhibit cancer cell lines effectively. These studies often focus on cell viability assays and apoptosis induction through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.